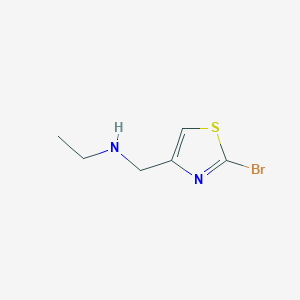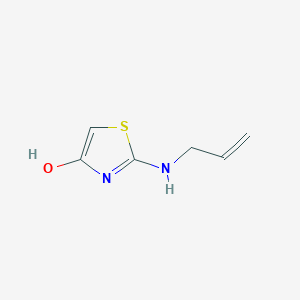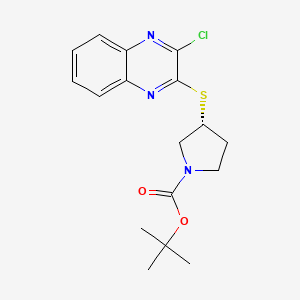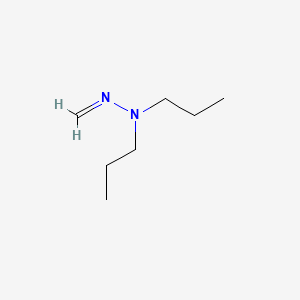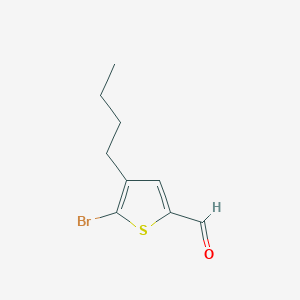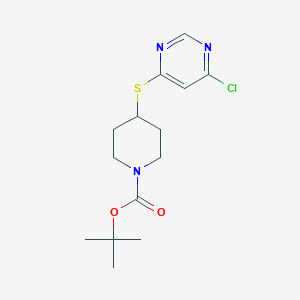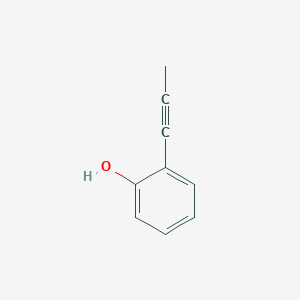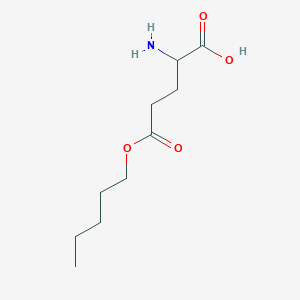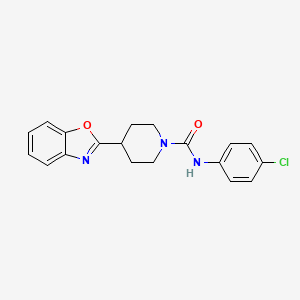
1-Chloro-2,3,4-trimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3,4-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C9H11Cl. It is a derivative of trimethylbenzene, where one hydrogen atom on the benzene ring is replaced by a chlorine atom. This compound is a colorless liquid with a distinct odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,3,4-trimethylbenzene can be synthesized through several methods. One common method involves the chlorination of 2,3,4-trimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
1-Chloro-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxygen-containing functional groups.
Reduction Reactions: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of compounds like 2,3,4-trimethylphenol or 2,3,4-trimethylbenzoic acid.
Oxidation: Formation of 2,3,4-trimethylbenzoic acid.
Reduction: Formation of 2,3,4-trimethylbenzene.
科学的研究の応用
1-Chloro-2,3,4-trimethylbenzene is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic compounds.
Biology: In studies involving the effects of aromatic hydrocarbons on biological systems.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1-chloro-2,3,4-trimethylbenzene involves its interaction with various molecular targets and pathways. The chlorine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methyl groups can also influence the reactivity of the compound by donating electron density to the ring, affecting the overall stability and reactivity of the molecule.
類似化合物との比較
1-Chloro-2,3,4-trimethylbenzene can be compared with other similar compounds such as:
1-Chloro-2,4,5-trimethylbenzene: Similar structure but different positions of the chlorine and methyl groups.
1,2,3-Trimethylbenzene: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
特性
CAS番号 |
114064-27-6 |
|---|---|
分子式 |
C9H11Cl |
分子量 |
154.63 g/mol |
IUPAC名 |
1-chloro-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |
InChIキー |
UPLGVQNVJNEYEO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


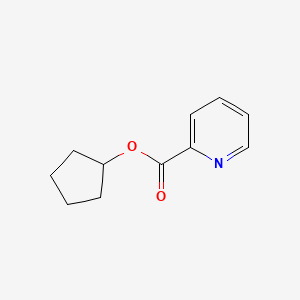

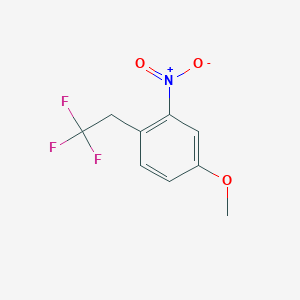
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)
